3-Hydroxy-5,5-diphenyl-2-thioxooxazolidin-4-one
Description
3-Hydroxy-5,5-diphenyl-2-thioxooxazolidin-4-one is a heterocyclic compound featuring an oxazolidinone core substituted with a hydroxyl group at position 3, two phenyl groups at position 5, and a thioxo (sulfur-containing) group at position 2.
Properties
CAS No. |
88051-63-2 |
|---|---|
Molecular Formula |
C15H11NO3S |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
3-hydroxy-5,5-diphenyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C15H11NO3S/c17-13-15(19-14(20)16(13)18,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,18H |
InChI Key |
WLIUAHSIXPIRNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=S)O2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5,5-diphenyl-2-thioxooxazolidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diphenylacetic acid with thiourea in the presence of a dehydrating agent like phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired oxazolidinone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-5,5-diphenyl-2-thioxooxazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thioxo group can be reduced to a thiol or further to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diphenyl-2-oxooxazolidin-4-one, while reduction could produce diphenyl-2-thiooxazolidin-4-one.
Scientific Research Applications
Anticancer Activity
Mechanism of Action
Research indicates that 3-hydroxy-5,5-diphenyl-2-thioxooxazolidin-4-one exhibits significant cytotoxic effects against various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and the activation of caspases. For instance, studies on human tumor cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated that treatment with this compound led to G1 phase arrest and increased levels of reactive oxygen species (ROS), ultimately promoting apoptosis .
Case Studies
A detailed study evaluated the effects of this compound on MCF-7 and HeLa cells, revealing:
- IC50 Values : The compound exhibited IC50 values of 17.66 µM for MCF-7 and 31.10 µM for HeLa cells.
- Cell Cycle Analysis : Flow cytometry results indicated a significant increase in G1 phase cells post-treatment, suggesting effective cell cycle perturbation.
- Apoptotic Markers : Increased TUNEL-positive cells and decreased procaspase-9 levels confirmed the compound's ability to trigger apoptosis .
Antimicrobial Properties
Broad-Spectrum Activity
The compound has also been investigated for its antimicrobial efficacy. Preliminary studies suggest that it exhibits activity against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Research Findings
A comparative study highlighted the antimicrobial activity of various oxazolidinone derivatives, including 3-hydroxy-5,5-diphenyl-2-thioxooxazolidin-4-one. The results showed:
- Zone of Inhibition : The compound demonstrated significant zones of inhibition against strains like Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Further testing is required to establish precise MIC values for clinical relevance .
Other Therapeutic Applications
Neuroprotective Effects
Recent investigations have suggested that this compound may possess neuroprotective properties. It has been shown to mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.
Anti-inflammatory Potential
In vitro studies indicate that 3-hydroxy-5,5-diphenyl-2-thioxooxazolidin-4-one can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This suggests its potential use in treating inflammatory disorders .
Summary Table of Applications
Mechanism of Action
The mechanism by which 3-Hydroxy-5,5-diphenyl-2-thioxooxazolidin-4-one exerts its effects involves interactions with various molecular targets. The hydroxy and thioxo groups play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but generally, the compound can inhibit or activate biological processes by forming stable complexes with target molecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and inferred properties of 3-Hydroxy-5,5-diphenyl-2-thioxooxazolidin-4-one with related oxazolidinone derivatives:
Crystallographic and Computational Insights
- Tools such as SHELX (for structure refinement) and Mercury (for crystal packing visualization) are widely used for oxazolidinone derivatives, as seen in and .
Biological Activity
3-Hydroxy-5,5-diphenyl-2-thioxooxazolidin-4-one is a compound belonging to the oxazolidinone family, which has garnered attention for its diverse biological activities. This article explores its biological activity, particularly its potential as an anticancer agent, along with relevant research findings and case studies.
- IUPAC Name : 3-Hydroxy-5,5-diphenyl-2-thioxooxazolidin-4-one
- Molecular Formula : C13H11NO2S
- CAS Number : 88051-63-2
The biological activity of 3-Hydroxy-5,5-diphenyl-2-thioxooxazolidin-4-one is primarily attributed to its ability to induce apoptosis in cancer cells. The mechanism involves:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G1 phase, leading to inhibited proliferation of cancer cells.
- Apoptosis Induction : It activates apoptotic pathways, including the mitochondrial intrinsic pathway, characterized by increased reactive oxygen species (ROS) production and changes in mitochondrial membrane potential.
- Gene Expression Modulation : The compound influences the expression of various proteins involved in cell cycle regulation and apoptosis, such as Cyclin D1 and caspases.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 3-Hydroxy-5,5-diphenyl-2-thioxooxazolidin-4-one:
-
In Vitro Studies :
- In cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), the compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.
- A study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability and induction of apoptosis through caspase activation .
- Case Study Findings :
Comparative Analysis
The following table summarizes the biological activities of 3-Hydroxy-5,5-diphenyl-2-thioxooxazolidin-4-one compared to other oxazolidinones:
| Compound Name | Activity Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3-Hydroxy-5,5-diphenyl-2-thioxooxazolidin-4-one | Anticancer | Varies by cell line | Induces apoptosis via ROS and caspase activation |
| Linezolid | Antibiotic | N/A | Inhibits protein synthesis |
| 5-(Carbamoylmethylene)-oxazolidin-2-one | Anticancer | 17.66 (MCF-7) | Cell cycle arrest at G1 phase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
